molecular formula C16H14O3 B14647503 5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 54131-15-6

5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B14647503
CAS No.: 54131-15-6
M. Wt: 254.28 g/mol
InChI Key: PWVJBSDKEUMUEW-UHFFFAOYSA-N
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Description

5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one is a chemical compound that belongs to the class of indenones Indenones are bicyclic compounds containing a benzene ring fused to a cyclopentene ring with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-phenyl-2,3-dihydro-1H-inden-1-one with methoxy and hydroxy substituents under specific conditions. For instance, the compound can be synthesized by the oxidation of 3-phenyl-2,3-dihydro-1H-inden-1-one using chromium trioxide in acetic acid at a controlled temperature of 35-40°C .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and high vacuum distillation.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Hydroxy-6-methoxy-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both hydroxy and methoxy groups, which may contribute to its distinct chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets.

Properties

CAS No.

54131-15-6

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

5-hydroxy-6-methoxy-3-phenyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C16H14O3/c1-19-16-9-13-12(8-15(16)18)11(7-14(13)17)10-5-3-2-4-6-10/h2-6,8-9,11,18H,7H2,1H3

InChI Key

PWVJBSDKEUMUEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(CC(=O)C2=C1)C3=CC=CC=C3)O

Origin of Product

United States

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